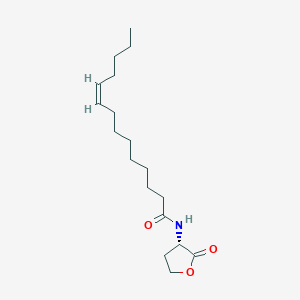

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide

Vue d'ensemble

Description

“(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide” is a N-acyl-amino acid . It has a molecular formula of C18H31NO3 and a molecular weight of 309.4 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is (Z)-N-[(3S)-2-oxooxolan-3-yl]tetradec-9-enamide . The InChI string and the canonical SMILES string are also available .Physical And Chemical Properties Analysis

This compound has a XLogP3-AA value of 4.9, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has 12 rotatable bonds .Applications De Recherche Scientifique

Quorum Sensing in Bacteria

This compound is a long-chain AHL (acylated homoserine lactones) that functions as a signaling molecule in the quorum sensing of bacteria . Quorum sensing is a regulatory process used by bacteria for controlling gene expression in response to increasing cell density .

Biofilm Formation

The compound plays a crucial role in biofilm formation, a phenotype of bacteria that is associated with increased resistance to antibiotics and immune responses .

Virulence Factor Production

It is involved in the production of virulence factors, which are molecules produced by bacteria that increase their ability to establish infections .

Antimicrobial Therapy

Regulating bacterial quorum sensing signaling, which this compound is a part of, can be used to inhibit pathogenesis and thus, represents a new approach to antimicrobial therapy in the treatment of infectious diseases .

Pheromone Production

Research has shown that this compound can be used in the production of pheromones of economically important moth pests using engineered yeast cell factories .

Pest Control

The compound can be used in the production of sex pheromones for pest control in agriculture and forestry. This method is efficient against insecticide-resistant insect populations and does not have adverse effects on human health or the environment .

Mécanisme D'action

Target of Action

N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14-9Z-HSL) primarily targets bacterial cells. Specifically, it serves as an autoinducer in certain bacterial species, including C. rodentium. As an autoinducer, it coordinates gene expression and behaviors by diffusing into cells of different bacterial species .

Action Environment

Environmental factors influence its efficacy and stability:

Remember, C14-9Z-HSL represents a fascinating intersection of biology and chemistry, shaping bacterial communities and their survival strategies. 🧪🔬 . If you have any more questions or need further details, feel free to ask!

Propriétés

IUPAC Name |

(Z)-N-[(3S)-2-oxooxolan-3-yl]tetradec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h5-6,16H,2-4,7-15H2,1H3,(H,19,20)/b6-5-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVCBUGVTPVVJB-KJPDOMRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one](/img/structure/B584204.png)

![2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584205.png)

![2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584206.png)

![2-Amino-6,7-dihydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B584212.png)